3-(4-chloro-2-methylanilino)-1H-1,2-benzisothiazole-1,1-dione
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Overview
Description
3-(4-chloro-2-methylanilino)-1H-1,2-benzisothiazole-1,1-dione is an organic compound that belongs to the class of benzisothiazole derivatives This compound is known for its unique chemical structure, which combines a benzisothiazole ring with a chloro-methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-2-methylanilino)-1H-1,2-benzisothiazole-1,1-dione typically involves the reaction of 4-chloro-2-methylaniline with 1,2-benzisothiazole-1,1-dione. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial methods may also incorporate advanced purification techniques to obtain the compound in its purest form .
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-2-methylanilino)-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzisothiazole compounds .
Scientific Research Applications
3-(4-chloro-2-methylanilino)-1H-1,2-benzisothiazole-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-chloro-2-methylanilino)-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylaniline: A precursor in the synthesis of the compound, known for its use in dye production.
2-chloro-4-methylaniline: Another related compound with similar chemical properties.
Anilinoquinoline derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
3-(4-chloro-2-methylanilino)-1H-1,2-benzisothiazole-1,1-dione is unique due to its specific combination of a benzisothiazole ring and a chloro-methylaniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-9-8-10(15)6-7-12(9)16-14-11-4-2-3-5-13(11)20(18,19)17-14/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBQSRVJWUWBTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NS(=O)(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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